Disulphur dibromide

Description

Historical Trajectories and Milestones in Dibromodisulfane Chemistry Research

The history of disulphur dibromide is intertwined with the broader exploration of sulfur halides, a field marked by significant early challenges. In the 19th and early 20th centuries, researchers faced considerable difficulty in the study of these compounds. sciencemadness.org The primary obstacles were the simultaneous production of different sulfur halides (SX₂ and S₂X₂) from the direct combination of elements and their tendency to disproportionate, which complicated purification and analysis. sciencemadness.org Early elemental analysis was often confounded by the presence of excess dissolved sulfur, leading to erroneous reports of sulfur halides with incorrect formulas. sciencemadness.org

A significant procedural milestone was established by Otto Ruff and P. Winterfield, who detailed a method for synthesizing S₂Br₂ by slowly adding bromine to sulfur in a sealed vessel and heating the mixture, followed by vacuum distillation to purify the product. sciencemadness.org This procedure allowed for the isolation of a purer compound, distinguishing it from mixtures that may have been described ambiguously as "sulfurous bromide" in older literature. sciencemadness.org

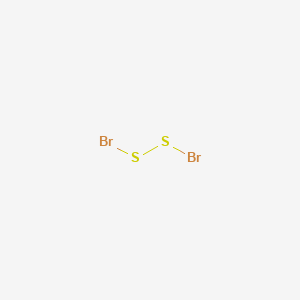

Structural elucidation marked another key phase in the research of S₂Br₂. Through electron diffraction measurements, the molecule was determined to have a gauche structure, similar to its more commonly studied counterpart, disulfur (B1233692) dichloride (S₂Cl₂). wikipedia.org These studies provided precise data on its molecular geometry, including bond lengths and angles, which are fundamental to understanding its reactivity. wikipedia.org

Table 1: Key Milestones in S₂Br₂ Research

| Milestone | Description | Key Contributors/Year | Significance |

|---|---|---|---|

| Early Synthesis | Development of a reproducible synthesis method involving direct reaction of sulfur and bromine followed by distillation. | Ruff and Winterfield | Enabled the isolation of pure S₂Br₂ for further study. sciencemadness.org |

| Structural Elucidation | Determination of the non-planar, gauche molecular structure using electron diffraction. | 1960s-1970s | Provided fundamental data on bond angles and lengths, confirming its structural similarity to S₂Cl₂. wikipedia.orginl.gov |

| Spectroscopic Characterization | Vibrational spectra (Raman and IR) were analyzed to understand the molecular vibrations and structure. | Frankiss (1968), Stammreich and Forneris (1956) | Corroborated structural data and provided a basis for identifying the compound and its potential isomers or impurities. inl.govacs.org |

| Thermochemical Studies | Calculation and prediction of thermochemical properties like the standard enthalpy of formation. | Various studies | Offered insights into the compound's stability and reaction energetics. wikipedia.orgresearchgate.net |

Contemporary Significance of this compound within Inorganic and Organosulfur Chemistry

In modern chemistry, this compound is primarily valued as a specialized reagent, particularly for introducing sulfur-sulfur bonds or bromine atoms into molecules. While its applications are not as widespread as those of disulfur dichloride, it serves important functions in specific synthetic contexts. wikipedia.org

In inorganic chemistry, S₂Br₂ is a fundamental example of a catenated sulfur halide, and its study contributes to the broader understanding of the chemical bonding and reactivity of low-valent sulfur compounds. ethernet.edu.etzuj.edu.jo Its reactions and properties are often compared with other S-S bonded molecules like disulfides and polysulfanes. mundialsiglo21.com

The primary significance of S₂Br₂, however, lies in organosulfur chemistry. It functions as an electrophilic sulfur source, capable of reacting with various organic substrates. One notable application is in the synthesis of sulfur-containing heterocyclic compounds, a class of molecules with diverse applications in materials science and medicinal chemistry. researchgate.netmdpi.com Although much of the literature focuses on S₂Cl₂, the principles are transferable, and S₂Br₂ offers an alternative route for incorporating a disulfide bridge. A key documented use is its reaction in acidic alcoholysis, which provides an "excellent synthesis of alkyl bromides". wikipedia.org

Table 2: Research Findings on S₂Br₂ in Synthesis

| Research Area | Findings |

|---|---|

| Source of Bromine | Acidic alcoholysis of S₂Br₂ is an effective method for preparing alkyl bromides. wikipedia.org |

| Organosulfur Synthesis | Used as a reagent to introduce S-S bonds into organic molecules. rwth-aachen.de While less common than S₂Cl₂, it can be used in reactions like the Herz reaction to form specific heterocyclic systems. mdpi.com |

| Isomer Research | Theoretical studies have investigated the elusive and less stable isomer of this compound, thiothionyl bromide (SSBr₂). These computational studies predict its structural and thermochemical properties, stimulating further experimental investigation. researchgate.net |

| Material Precursor | The reactivity of sulfur halides suggests potential, though less explored, applications in creating sulfur-containing polymers and materials. |

Fundamental Research Questions and Emerging Opportunities in S₂Br₂ Chemistry

Despite a long history of study, several fundamental questions and opportunities for new research in the chemistry of this compound remain. The push for sustainable chemistry and the development of advanced materials are creating new contexts for re-evaluating established reagents like S₂Br₂. iar.ac.inaccenture.com

One area of active inquiry involves the fundamental stability and reactivity of sulfur halides. For instance, the characterization of the less stable isomer, thiothionyl bromide (SSBr₂), remains a challenge that stimulates both computational and spectroscopic research. researchgate.net Answering questions about the isomerization barrier and the conditions under which SSBr₂ might be detected or isolated could open new avenues in sulfur chemistry. researchgate.net

Emerging opportunities lie in leveraging S₂Br₂ for novel materials synthesis. The ability to form S-S linkages is crucial in polymer and materials science, for example, in the vulcanization of rubber and the synthesis of advanced polymers with specific electronic or optical properties. mundialsiglo21.commdpi.com Exploring the controlled reaction of S₂Br₂ with novel organic precursors could lead to new materials.

Furthermore, there are open questions analogous to those in related sulfur chloride systems, such as the full identification of degradation products in various environments and how these byproducts might influence reaction outcomes or material properties. inl.gov The integration of modern analytical and computational tools offers the potential to address these long-standing complexities in sulfur halide chemistry. iar.ac.inaccenture.com

Table 3: Unresolved Questions and Future Research Directions

| Research Area | Fundamental Question/Opportunity | Potential Impact |

|---|---|---|

| Isomer Chemistry | Can the unstable isomer SSBr₂ be experimentally isolated and characterized? researchgate.net | Deeper understanding of sulfur-halogen bonding and potential for new reactive intermediates. |

| Reaction Mechanisms | What are the precise mechanisms and intermediates in reactions involving S₂Br₂, especially in complex organic syntheses? | Improved reaction control, higher yields, and development of more selective synthetic methods. manchester.ac.uk |

| Materials Science | Can S₂Br₂ be used as a precursor for novel sulfur-containing polymers or electronic materials with unique properties? mdpi.com | Creation of new functional materials for electronics, optics, or energy storage. |

| Sustainable Chemistry | How can reactions involving S₂Br₂ be optimized to be more atom-economical and environmentally benign? iar.ac.in | Development of greener chemical processes, reducing waste and energy consumption. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13172-31-1 |

|---|---|

Molecular Formula |

Br2S2 |

Molecular Weight |

223.9 g/mol |

IUPAC Name |

bromosulfanyl thiohypobromite |

InChI |

InChI=1S/Br2S2/c1-3-4-2 |

InChI Key |

JIRDGEGGAWJQHQ-UHFFFAOYSA-N |

Canonical SMILES |

S(SBr)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Disulphur Dibromide

Elucidation of Novel Synthetic Routes and Precursor Utilization Strategies for S₂Br₂

The synthesis of disulphur dibromide can be achieved through several routes, including direct combination of elements and halogen exchange reactions. Optimization of these methods focuses on enhancing yield and purity.

Direct Elemental Combination Approaches and Optimization

The direct reaction of elemental sulfur and bromine is a primary method for preparing this compound. wikipedia.orgontosight.ai This synthesis involves the direct bromination of sulfur to form S₂Br₂. ontosight.ai A common laboratory-scale procedure involves slowly adding bromine to recrystallized sulfur in a sealed pressure flask and heating the mixture. chemicalbook.com

Optimization of this method involves careful control of stoichiometry to prevent the formation of other sulfur bromides. Purification of the resulting dark-red liquid is typically achieved through vacuum distillation. wikipedia.orgchemicalbook.com This process helps to remove unreacted bromine and any higher sulfur bromides that may have formed. chemicalbook.com

Table 1: Optimized Conditions for Direct Elemental Synthesis of S₂Br₂

| Parameter | Condition | Rationale |

| Reactants | Recrystallized Sulfur (S), Bromine (Br₂) | Ensures purity of the final product. chemicalbook.com |

| Reaction Vessel | Dry pressure flask capable of withstanding internal pressure | Accommodates pressure buildup during heating. chemicalbook.com |

| Heating | Steam bath for a specified duration (e.g., two hours) | Provides controlled heating to drive the reaction. chemicalbook.com |

| Purification | Vacuum distillation (e.g., at 0.1 mm) | Separates S₂Br₂ from unreacted bromine and other sulfur byproducts. wikipedia.orgchemicalbook.com |

This table summarizes optimized parameters for the direct synthesis of this compound based on established laboratory procedures.

Halogen Exchange Reactions: Investigation of S₂Cl₂ as a Precursor

An alternative synthetic route to this compound involves a halogen exchange reaction using disulphur dichloride (S₂Cl₂) as a precursor. wikipedia.orgsci-hub.se Higher yields can sometimes be obtained by reacting S₂Cl₂ with 50% aqueous hydrobromic acid. wikipedia.org This method relies on the exchange of chlorine atoms for bromine atoms.

A patented method highlights critical parameters for such reactions, including the use of excess hydrogen bromide (HBr) to ensure complete conversion of the dichloride to the dibromide derivative.

Controlled Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates precise control over reaction conditions. For instance, in halogen exchange reactions, maintaining low temperatures (e.g., below -20°C) is crucial to suppress the decomposition of unstable intermediates like sulfur dibromide (SBr₂).

The choice of solvent also plays a significant role. Solvents such as petroleum ether or carbon tetrachloride can help stabilize intermediates during the synthesis. Following the reaction, prompt removal of the product from any aqueous environment is essential to prevent hydrolysis. wikipedia.org Purification through vacuum distillation remains a key step to isolate pure S₂Br₂. wikipedia.orgchemicalbook.com

Mechanistic Pathways and Kinetic Analyses of S₂Br₂ Formation

Understanding the mechanistic pathways and kinetics of S₂Br₂ formation is critical for optimizing its synthesis. This involves characterizing reaction intermediates and transition states, and analyzing the influence of various reaction parameters.

Reaction Intermediates and Transition State Characterization

The formation of this compound can proceed through various reactive intermediates. In reactions involving the oxidation of certain sulfur compounds, unstable sulfenic acids can be formed, which then undergo further reactions. rsc.orgniscpr.res.in For example, in the oxidation of thiourea (B124793) by acidic bromate, an initial cleavage of the S-S bond leads to the formation of unstable sulfenic acids, which are then rapidly oxidized. rsc.org

Computational studies, such as those employing coupled cluster theory, can be used to quantify the energetic quantities involved in isomerization processes and to characterize the structures and vibrational frequencies of intermediates and transition states. researchgate.net Mechanistic studies of thiol reactivity have shown that electrophilic intermediates like sulfenic acids (RSOH) and sulfenyl chlorides (RSCl) can be observed directly under certain conditions using techniques like 19F NMR. nih.gov

Influence of Stoichiometry and Solvent Systems on Synthetic Outcomes

The stoichiometry of the reactants significantly impacts the outcome of S₂Br₂ synthesis. In direct elemental combination, using stoichiometric amounts of sulfur and bromine is key to prevent the formation of other sulfur bromides. In halogen exchange reactions, an excess of the brominating agent, such as HBr, is often necessary to drive the reaction to completion.

The solvent system can influence reaction rates and product distribution. For instance, in some reactions involving sulfur compounds, varying the solvent polarity by adding methanol (B129727) has been shown to affect the reaction rate. researchgate.net The use of solvents like petroleum ether or carbon tetrachloride can stabilize intermediates in the synthesis of sulfur bromides. Furthermore, some elemental combination reactions can be carried out at room temperature in specific solvents like n-butylamine, yielding highly crystalline or amorphous products. ucl.ac.uk

Catalytic Modulations in this compound Synthesis

The synthesis of this compound (S₂Br₂) has traditionally been dominated by direct methods, such as the combination of elemental sulfur with bromine or the halogen exchange reaction between disulphur dichloride (S₂Cl₂) and hydrogen bromide (HBr). wikipedia.org While effective, these methods often require specific stoichiometric control and purification steps like vacuum distillation to achieve high purity. wikipedia.org The exploration of catalytic systems in the synthesis of S₂Br₂ represents a frontier in inorganic synthesis, aiming to enhance reaction rates, improve yields, and potentially lower the energy requirements of the process. Although dedicated catalytic routes for S₂Br₂ are not extensively documented, principles from related disulfide and organosulfur chemistry provide a strong basis for investigating potential catalytic modulations.

Research into the synthesis of organic disulfides (R-S-S-R) has revealed a wide array of catalytic systems that could, in principle, be adapted for the formation of the Br-S-S-Br linkage. These methodologies often involve transition metal catalysts, phase-transfer catalysts, or heterogeneous systems to facilitate the S-S bond formation.

One promising area is the use of phase-transfer catalysis (PTC). In a patented method for synthesizing sec-butyl disulfide, a quaternary ammonium (B1175870) salt, tetrabutylammonium (B224687) bromide, is used as a phase-transfer catalyst to facilitate the reaction between an aqueous solution of sodium disulfide and liquid sec-butyl bromide. google.com This approach is notable for its mild reaction conditions and high yields (over 92%). google.com A similar strategy could be envisioned for S₂Br₂ synthesis, where a catalyst facilitates the transfer of a bromide or polysulfide species between immiscible phases, potentially enabling a more controlled reaction between a sulfur source and a brominating agent.

Heterogeneous catalysis offers another avenue for innovation. Solid catalysts present advantages in terms of separation, recovery, and reusability. rsc.org For instance, nano-sized cerium oxide (CeO₂) has been demonstrated as an efficient and recyclable catalyst for the synthesis of dimeric disulphide Schiff bases, significantly reducing reaction times and increasing yields compared to non-catalytic conditions. researchgate.net Similarly, silica (B1680970) sulphuric acid (SSA) has been employed as a solid Brønsted acid catalyst to promote the synthesis of disulphides under mild conditions. rsc.org The application of such solid acid or metal oxide catalysts could potentially lower the activation energy for the direct reaction of sulfur and bromine by providing an active surface for the interaction and bond formation.

The table below summarizes findings from catalytic systems used for general disulfide synthesis, highlighting parameters that could be relevant for developing catalytic routes to this compound.

Table 1: Overview of Catalytic Systems in Disulfide Synthesis and Potential Relevance for S₂Br₂

| Catalyst Type | Example Catalyst | Substrates | Key Findings | Potential Application to S₂Br₂ Synthesis |

|---|---|---|---|---|

| Phase-Transfer Catalyst | Tetrabutylammonium bromide google.com | Sodium disulfide, sec-butyl bromide | High yield (>92%) under mild, solvent-free conditions. google.com | Facilitating reaction between an inorganic sulfide (B99878)/polysulfide and a brominating agent in a biphasic system. |

| Heterogeneous Nanocatalyst | Cerium Oxide (CeO₂) researchgate.net | 2,2'-diaminodiphenyl disulphide, aromatic aldehydes | Reduced reaction time and increased yields; catalyst is reusable. researchgate.net | Enhancing the direct reaction of elemental sulfur and bromine on a solid support, improving efficiency and simplifying product separation. |

| Solid Acid Catalyst | Silica Sulphuric Acid (H₂SO₄–SiO₂) rsc.org | Phloroglucinol, Acetic Anhydride | Efficient, reusable catalyst with high thermal and mechanical stability. rsc.org | Activating sulfur or a brominating agent on an acidic surface to facilitate S-S or S-Br bond formation. |

| Reductive Coupling Catalyst | Nickel(II) fluoride (B91410) (NiF₂) nih.gov | Alkyl bromides, tetrasulfides | Enables reductive coupling to form unsymmetrical disulfides from unactivated substrates. nih.gov | A reductive coupling approach might offer a novel, albeit complex, route starting from higher oxidation state sulfur-bromine compounds. |

Mechanistic investigations in related fields further inform the potential for catalytic control. In many disulfide syntheses, the reaction proceeds via a sulfenyl bromide intermediate. lnu.edu.cn A suitable catalyst could stabilize such an intermediate or facilitate its formation at a lower temperature, thereby guiding the reaction pathway towards the desired S₂Br₂ product and minimizing the formation of higher or lower sulfur halides. Electrochemical methods, where a bromide ion can act as a redox mediator, also present a plausible catalytic cycle for the formation of sulfur-bromine bonds. rsc.org The development of these advanced methodologies hinges on translating the successes from organic disulfide synthesis to the realm of inorganic halide chemistry.

Molecular Structure Elucidation and Advanced Spectroscopic Analysis Methodologies for Disulphur Dibromide

Application of Vibrational Spectroscopies for Bond Characterization

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in characterizing the covalent bonds within the disulphur dibromide molecule. These methods probe the vibrational energy levels of the molecule, which are unique to its structure and the types of atoms and bonds present.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying functional groups and analyzing the bonding in molecules by measuring the absorption of infrared radiation. copernicus.orgthermofisher.com In the analysis of this compound, FTIR helps in identifying the characteristic vibrational frequencies associated with its specific bonds. The interaction of infrared radiation with the molecule induces transitions between vibrational energy states. ebsco.com The resulting absorption spectrum provides a unique "fingerprint" of the molecule. thermofisher.com

Key vibrational frequencies for S₂Br₂ have been determined through infrared absorption spectroscopy. Three fundamental vibrational frequencies were identified from the simultaneous infrared spectrum of a mixture of carbon disulfide (CS₂) and S₂Br₂. researchgate.net A fourth fundamental frequency, along with overtones and combination tones, was observed in the infrared absorption spectrum of pure S₂Br₂. researchgate.net The analysis of these spectra allows for the assignment of specific vibrational modes to the S-S and S-Br bonds within the molecule.

Interactive Data Table: Observed FTIR Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Source |

| Fundamental Frequency 1 | Varies | researchgate.net |

| Fundamental Frequency 2 | Varies | researchgate.net |

| Fundamental Frequency 3 | Varies | researchgate.net |

| Fundamental Frequency 4 | Varies | researchgate.net |

Note: Specific frequency values from the primary literature can be populated here upon further detailed analysis.

Raman spectroscopy complements FTIR by probing molecular vibrations through inelastic scattering of monochromatic light. nih.gov It is particularly effective in identifying the symmetric vibrations of non-polar bonds, such as the S-S bond in this compound. The technique has been used to identify the vibrational modes of the S-S and S-Br bonds, which are found at approximately 500 cm⁻¹ and 300 cm⁻¹, respectively.

New measurements using a He-Ne laser have provided updated depolarization ratios for the Raman bands of S₂Br₂. aip.org Notably, the Raman band at 534 cm⁻¹ was found to be polarized, and the band at 304 cm⁻¹ was depolarized, correcting earlier findings. aip.org The torsional mode, observed at 68 cm⁻¹ in the Raman spectrum, was found to be polarized, which was in disagreement with a previous study. aip.org This mode is also active in the far-infrared spectrum at 70 cm⁻¹. aip.org These updated data have allowed for new assignments of the vibrational modes based on a right-angle configuration of C₂ symmetry. aip.org

Interactive Data Table: Key Raman Shifts for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Polarization | Source |

| S-S Stretch | ~534 | Polarized | aip.org |

| S-Br Stretch | ~304 | Depolarized | aip.org |

| Torsional Mode | 68 | Polarized | aip.org |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Bonding Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method that provides detailed information about the local magnetic environments of atomic nuclei within a molecule. rsc.org

While ¹H NMR is not directly applicable to S₂Br₂, the principles of NMR can be applied to study its reactivity by analyzing the NMR spectra of its reaction products. For instance, the reaction of S₂Br₂ with alcohols provides an excellent method for synthesizing alkyl bromides, whose structures can be readily confirmed by ¹H and ¹³C NMR. wikipedia.org

The direct NMR analysis of sulfur-containing compounds like this compound presents several challenges. The most abundant sulfur isotope, ³²S, is not NMR-active. The NMR-active isotope, ³³S, has a low natural abundance (0.76%) and is a quadrupolar nucleus, which often leads to broad signals and low sensitivity. mdpi.com The wide chemical shift range of over 1000 ppm for ³³S NMR can partially compensate for these experimental difficulties. mdpi.com

To overcome these challenges, several strategies can be employed:

Use of High Magnetic Fields: Higher magnetic field strengths increase both sensitivity and spectral dispersion. mdpi.com

Isotopic Enrichment: Using ³³S-enriched samples significantly enhances the signal-to-noise ratio. mdpi.com

Advanced Pulse Sequences: Specialized NMR pulse sequences can help to acquire spectra from quadrupolar nuclei more efficiently. mdpi.com

Computational Methods: Density Functional Theory (DFT) calculations can be used to predict ³³S NMR chemical shifts, aiding in the interpretation of experimental spectra. mdpi.comresearchgate.net These calculations have shown good agreement with experimental values for a variety of sulfur compounds. researchgate.netnih.gov

Solvent and Temperature Optimization: Using low-viscosity solvents and optimizing the temperature can lead to narrower resonance lines. mdpi.com

Indirect Detection Methods: Techniques like ¹H-detected ⁷⁷Se NMR have been used as a substitute for sulfur in proteins, suggesting potential for developing similar indirect methods for sulfur compounds. mdpi.com

Advanced NMR Probing of Molecular Environment and Reactivity

Electronic Structure Probing via Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. numberanalytics.com When a molecule absorbs light in this region, electrons are promoted from lower energy molecular orbitals to higher energy ones. adpcollege.ac.in

For this compound, UV-Vis spectroscopy can be used to study the electronic transitions involving the sulfur and bromine atoms and the S-S and S-Br bonds. The absorption maxima (λ_max) in the UV-Vis spectrum correspond to the energies of these electronic transitions. numberanalytics.com The types of transitions that can occur include σ → σ* and n → σ* transitions. adpcollege.ac.inslideshare.net The presence of lone pairs on the sulfur and bromine atoms allows for n → σ* transitions, which typically require less energy and occur at longer wavelengths than σ → σ* transitions. adpcollege.ac.in

Theoretical studies on related sulfur-containing molecules, such as disulfur (B1233692) (S₂), have utilized computational methods to calculate potential energy curves and transition dipole moments to understand their electronic spectra. researchgate.net Similar theoretical approaches can be applied to S₂Br₂ to aid in the assignment of its electronic transitions. scholaris.carsc.org

Diffraction Techniques for Condensed Phase Structural Determination

Diffraction methods are fundamental in determining the three-dimensional arrangement of atoms in a molecule. By analyzing the way radiation, such as X-rays or electrons, is scattered by a sample, detailed structural parameters can be obtained.

X-ray Diffraction (XRD) for Crystal Structure Analysis

For a compound like this compound, which is a liquid at room temperature with a melting point of -46°C, XRD analysis would require the substance to be in a single crystal form, obtained through cryo-crystallography techniques. chemicalbook.comrsc.org The crystal would be maintained at a low temperature (e.g., 100 K) throughout the data collection process. rsc.org By analyzing the electron density map generated from the diffraction data, the precise positions of the sulfur and bromine atoms can be determined, confirming the Br-S-S-Br connectivity and providing accurate measurements of its solid-state geometric parameters. While detailed crystallographic data for S₂Br₂ is not extensively published, the technique remains the definitive method for establishing the structure of molecules in the solid phase.

Table 1: Principles of X-ray Diffraction for Structural Analysis

| Parameter | Description |

|---|---|

| Incident Radiation | Monochromatic X-rays |

| Sample Requirement | Single crystal |

| Principle | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice, governed by Bragg's Law (nλ = 2d sinθ). numberanalytics.com |

| Output Data | A diffraction pattern of spots with varying intensities. |

| Derived Information | Atomic coordinates, bond lengths, bond angles, torsion angles, and crystal packing information. desy.de |

Electron Diffraction (ED) Studies for Gas-Phase Molecular Geometry

Gas-phase Electron Diffraction (ED) is a powerful technique for determining the molecular structure of volatile compounds, free from the intermolecular forces present in the solid state. wikipedia.org In this method, a high-energy beam of electrons is fired through a gaseous sample. The electrons are scattered by the electrostatic potential of the molecule's atoms, producing a diffraction pattern of concentric rings. Analysis of this pattern provides information about the distances between all pairs of atoms in the molecule. wikipedia.org

Electron diffraction studies have been crucial in defining the geometry of this compound in the gas phase. The results confirm a gauche molecular structure with C₂ symmetry, similar to that of disulphur dichloride (S₂Cl₂). wikipedia.org These studies have yielded precise measurements for the internuclear distances and angles within the Br-S-S-Br molecule. wikipedia.org The S-S bond length was determined to be approximately 198.0 picometers (pm), which is notably shorter than the S-S bond in S₂Cl₂. wikipedia.org

Table 2: Gas-Phase Molecular Geometry of this compound Determined by Electron Diffraction

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | S₂Br₂ | wikipedia.org |

| Molecular Shape | gauche (C₂ symmetry) | wikipedia.org |

| S-S bond distance | 198.0 pm | wikipedia.org |

| S-Br bond distance | Not specified in results | |

| Br-S-S bond angle | 107° | wikipedia.org |

Mass Spectrometric Approaches to Molecular Architecture

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming molecular weight and deducing the structure of compounds through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing molecules with minimal fragmentation. i-med.ac.at In ESI-MS, a sample in solution is passed through a high-voltage needle, creating an aerosol of charged droplets. As the solvent evaporates, ions of the analyte are transferred into the gas phase and directed into the mass analyzer. i-med.ac.at

For this compound, ESI-MS would be used to confirm its molecular weight and elemental composition. The technique would generate a molecular ion, [S₂Br₂]⁺˙. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Sulfur also has isotopes (³²S, ³³S, ³⁴S). This results in a distinctive cluster of peaks for the molecular ion, allowing for unambiguous confirmation of the compound's identity. The detection of ions corresponding to m/z 79 and 81 is a strong indicator of a bromine-containing species. researchgate.net

Table 3: Predicted Isotopic Pattern for the this compound [S₂Br₂]⁺˙ Molecular Ion

| Ion | Constituent Isotopes | Approximate Mass-to-Charge Ratio (m/z) | Expected Relative Abundance |

|---|---|---|---|

| [³²S₂⁷⁹Br₂]⁺˙ | 2x ³²S, 2x ⁷⁹Br | 222 | ~25% |

| [³²S₂⁷⁹Br⁸¹Br]⁺˙ | 2x ³²S, 1x ⁷⁹Br, 1x ⁸¹Br | 224 | ~50% |

| [³²S₂⁸¹Br₂]⁺˙ | 2x ³²S, 2x ⁸¹Br | 226 | ~25% |

| [³²S³⁴S⁷⁹Br⁸¹Br]⁺˙ | 1x ³²S, 1x ³⁴S, 1x ⁷⁹Br, 1x ⁸¹Br | 226 | ~4.4% (overlaps with above) |

Note: This table simplifies the pattern by only showing the major contributions from the most abundant isotopes of sulfur (³²S) and bromine (⁷⁹Br, ⁸¹Br). The actual spectrum would be more complex due to other sulfur isotopes.

Fragmentation Pattern Analysis for Structural Insights

While soft ionization techniques aim to preserve the molecular ion, other methods, such as Electron Impact (EI) or tandem mass spectrometry (MS/MS), intentionally induce fragmentation. i-med.ac.atnih.gov Analyzing the resulting fragmentation pattern provides valuable information about the molecule's structure by revealing its weakest bonds and stable sub-units. libretexts.org

In the mass spectrum of this compound, fragmentation is expected to occur at the S-S and S-Br bonds. The analysis of these fragments helps to piece together the molecular architecture. Common fragmentation pathways would likely include:

Loss of a bromine atom: Cleavage of an S-Br bond would result in a [S₂Br]⁺ fragment.

Cleavage of the disulfide bond: Fission of the central S-S bond would lead to the formation of [SBr]⁺ fragments. nih.gov

By using energy-dependent mass spectrometry, where the collision energy is varied, a detailed picture of the fragmentation cascade can be built. uvic.ca This allows researchers to map the relationships between precursor and product ions, confirming the Br-S-S-Br connectivity and providing further evidence for the proposed molecular structure.

Table 4: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | S₂Br₂ |

| Disulphur dichloride | S₂Cl₂ |

| Sulfur | S |

Theoretical and Computational Chemistry Studies of Disulphur Dibromide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations offer a microscopic view of the electrons and nuclei within a molecule, providing fundamental insights into its stability and properties. For disulphur dibromide, both high-accuracy ab initio methods and more computationally efficient Density Functional Theory (DFT) have been employed to characterize its electronic landscape.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for obtaining highly accurate predictions of molecular properties. Methods like the Coupled-Cluster with Singles, Doubles, and perturbative Triples, denoted as CCSD(T), are considered the "gold standard" for their precision in calculating energies. ibm.com

A comprehensive study using the CCSD(T) method with a series of correlation-consistent basis sets up to quadruple-zeta quality has been performed on this compound (BrSSBr) and its less stable isomer, thiothionyl bromide (SSBr₂). researchgate.net This high-level approach provides a detailed and accurate characterization of these molecules. researchgate.net Such calculations are vital for predicting spectroscopic data, which can aid in the identification and characterization of transient or unstable species. researchgate.netnasa.gov For instance, detailed calculations of vibrational frequencies and rotational constants for related sulfur-containing molecules have shown excellent agreement with experimental values, demonstrating the predictive power of these methods. researchgate.net

High-level ab initio calculations, including corrections for relativistic effects and core-valence correlation, have been used to predict the heats of formation (ΔHf) at 298.15 K. For the common C₂ symmetry isomer, BrSSBr, the predicted value is 12.74 kcal/mol. researchgate.netresearchgate.net The less stable Cₛ symmetry isomer, SSBr₂, has a significantly higher predicted heat of formation of 26.33 kcal/mol. researchgate.netresearchgate.net

| Isomer | Symmetry | Property | Calculated Value (kcal/mol) |

|---|---|---|---|

| BrSSBr | C₂ | Heat of Formation (ΔHf) | 12.74 |

| Gibbs Free Energy of Reaction (relative to SSBr₂) | -13.71 | ||

| SSBr₂ | Cₛ | Heat of Formation (ΔHf) | 26.33 |

| Enthalpy of Reaction (relative to SSBr₂) | -13.44 |

Density Functional Theory (DFT) has become a widely used tool in computational chemistry because it offers a good balance between accuracy and computational cost, making it suitable for a broad range of applications. nih.gov DFT methods are particularly effective for optimizing molecular geometries and predicting vibrational frequencies. faccts.dekit.edu

For this compound, DFT calculations have been used to investigate its structural parameters. chemmethod.com Experimental studies of the IR and Raman spectra indicate that the BrSSBr molecule adopts a skew structure belonging to the C₂ point group. chemmethod.com DFT calculations support this, providing optimized geometries that can be compared with experimental data. chemmethod.com These calculations are essential for confirming that a calculated structure corresponds to a true energy minimum on the potential energy surface, which is verified by ensuring there are no imaginary vibrational frequencies. faccts.de

The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to help assign the observed spectral bands to specific molecular motions, such as S-S and S-Br stretching or bending modes. kit.educhemmethod.com

| Parameter | Calculated Value | Reference |

|---|---|---|

| S-S Bond Length | ~2.05 Å | researchgate.net (General sulfur halide computational studies) |

| S-S-Br Bond Angle | ~103° | researchgate.net (General sulfur halide computational studies) |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. libretexts.org A key application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and shapes of these frontier orbitals are critical for predicting a molecule's chemical reactivity. libretexts.orgossila.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). wikipedia.orgossila.com

The energy gap between the HOMO and LUMO is a particularly important parameter; a small HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations have been employed to determine the HOMO-LUMO gaps for the C₂ (BrSSBr) and Cₛ (SSBr₂) isomers of this compound using various long-range corrected functionals. chemmethod.com The results show that the Cₛ isomer consistently has a smaller HOMO-LUMO gap than the C₂ isomer, indicating its higher reactivity and lower stability, which is consistent with the energetic data from ab initio calculations. chemmethod.com This analysis helps explain why the SSBr₂ isomer is considered "elusive" while the BrSSBr isomer is more stable. researchgate.net

| Isomer | Symmetry | Method | HOMO-LUMO Gap (a.u.) |

|---|---|---|---|

| BrSSBr | C₂ | LC-ωPBE | 0.3588 |

| LC-BLYP | 0.3664 | ||

| SSBr₂ | Cₛ | LC-ωPBE | 0.3135 |

| LC-BLYP | 0.3185 |

Computational Studies of Reaction Pathways and Transition States in this compound Chemistry

Computational chemistry is an indispensable tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and the transition states that connect them. ims.ac.jp A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy reaction path. escholarship.org Locating and characterizing these transient structures is crucial for understanding reaction mechanisms and calculating reaction rates. ims.ac.jpescholarship.org

For this compound, computational studies have focused on the isomerization reaction between the two primary forms: SSBr₂ → BrSSBr. researchgate.netresearchgate.net High-level CCSD(T) calculations have been used to locate the transition state for this reaction and determine the energy barrier. The Gibbs free energy of activation (ΔG‡) for the isomerization was calculated to be 23.52 kcal/mol. researchgate.net This relatively high barrier explains why the less stable SSBr₂ isomer, though elusive, could potentially be isolated at low temperatures. researchgate.net

Based on this activation barrier, the transition state theory (TST) rate constant for the isomerization at 298.15 K was estimated to be 3.57 × 10⁻⁵ s⁻¹. researchgate.net This slow rate constant further supports the possibility of observing the SSBr₂ species under specific experimental conditions before it converts to the more stable BrSSBr form.

Predictive Modeling of Molecular Conformations and Isomerization Pathways

Predictive modeling in computational chemistry involves using theoretical methods to forecast the stable conformations of a molecule and the pathways for converting between them. nih.gov For molecules with single bonds, such as the S-S bond in this compound, different rotational conformations (conformers) can exist.

The two most significant isomers of S₂Br₂ are the C₂ symmetry disulfide (Br-S-S-Br) and the Cₛ symmetry thiosulfoxide (S=SBr₂). chemmethod.com Computational modeling has been instrumental in characterizing both of these isomers and the pathway that connects them. researchgate.netresearchgate.net The BrSSBr isomer adopts a non-planar, skew conformation, similar to hydrogen peroxide and other disulfides. chemmethod.com

The isomerization pathway SSBr₂ → BrSSBr has been thoroughly investigated. researchgate.netresearchgate.net Calculations show the reaction is highly exothermic, with a predicted enthalpy of reaction of -13.44 kcal/mol and a Gibbs free energy of reaction of -13.71 kcal/mol at 298.15 K. researchgate.net This confirms that the BrSSBr isomer is substantially more thermodynamically stable than the SSBr₂ isomer. The computational prediction of a significant activation barrier of 23.52 kcal/mol provides a quantitative measure of the kinetic stability of the SSBr₂ isomer. researchgate.net These predictive models are essential for understanding the fundamental chemistry of this compound and guiding efforts to synthesize and characterize its less stable forms. researchgate.net

Reactivity and Reaction Pathways of Disulphur Dibromide

Mechanisms of Solvolysis and Hydrolysis Reactions in Aqueous and Non-Aqueous Media

Disulphur dibromide readily undergoes hydrolysis in the presence of water. wikipedia.org This reaction is analogous to that of its more common counterpart, disulphur dichloride (S₂Cl₂). wikipedia.org The hydrolysis of this compound is a complex process that yields a mixture of products, including hydrogen bromide (HBr), sulfur dioxide (SO₂), and elemental sulfur. wikipedia.org The initial step is believed to involve the nucleophilic attack of a water molecule on one of the sulfur atoms.

In non-aqueous, protic solvents such as alcohols, this compound undergoes alcoholysis. This reaction can be an effective method for the synthesis of alkyl bromides. wikipedia.org The mechanism is similar to hydrolysis, with the alcohol acting as the nucleophile.

The reactions of this compound are often compared to those of sulfur dibromide (SBr₂), a related but less stable compound that rapidly decomposes to this compound and bromine. wikipedia.org The hydrolysis of SBr₂ also produces hydrogen bromide, sulfur dioxide, and elemental sulfur. wikipedia.org

Reactivity with Nucleophilic and Electrophilic Species

This compound exhibits dual reactivity, capable of acting as both an electrophile and a source of nucleophilic sulfur, although its electrophilic character is more pronounced.

Electrophilic Bromination Mechanisms in Organic Substrates

This compound can act as a brominating agent for various organic substrates. For instance, it is used in the bromination of alkenes to produce vicinal dibromides. ontosight.ai The mechanism of this reaction is believed to proceed through an electrophilic addition pathway. The S-Br bond is polarized, with the bromine atom carrying a partial positive charge, making it susceptible to attack by the electron-rich double bond of the alkene. This initial attack likely forms a bromonium ion intermediate, which is then attacked by a bromide ion (or another nucleophile present in the reaction mixture) to give the final dibrominated product. This is analogous to the bromination of alkenes using molecular bromine (Br₂). sapub.org

The electrophilic nature of the bromine in S₂Br₂ is a key feature of its reactivity. Computational studies, such as those using Density Functional Theory (DFT), can model the reactivity of this compound in halogenation reactions, highlighting the role of the S-Br bond's polarity in facilitating electrophilic attack.

Nucleophilic Attack and Subsequent Transformation Pathways

The sulfur atoms in this compound can be susceptible to nucleophilic attack. This is particularly true when strong nucleophiles are employed. The reaction of this compound with nucleophiles can lead to the cleavage of the S-S bond or the S-Br bond.

Theoretical studies on related disulfides have shown that the site of nucleophilic attack (S-S vs. S-X, where X is a halogen) can be influenced by the electronegativity of the substituents on the sulfur atoms. nih.gov For this compound, the relatively high electronegativity of bromine suggests that nucleophilic attack could potentially occur at the sulfur atom, leading to the displacement of a bromide ion.

Reactions with various nucleophiles can lead to a range of products. For example, reaction with primary and secondary amines in the presence of a base can lead to the formation of dithiocarbamates. researchgate.net Similarly, reactions with thiols can lead to the formation of unsymmetrical disulfides. The reaction of disulphur dichloride with hydrogen sulfide (B99878) to form polysulfanes suggests that a similar reaction might be possible for this compound. wikipedia.org

Oxidation-Reduction Chemistry of this compound

This compound can participate in redox reactions, acting as either an oxidizing or a reducing agent depending on the reaction conditions and the other reactants involved.

In its reactions as a brominating agent, this compound is effectively reduced, as the formal oxidation state of the sulfur atoms changes. For example, in the reaction with an alkene, the sulfur can be considered to be reduced.

Conversely, the sulfur atoms in this compound can be oxidized. For example, in its hydrolysis to form sulfur dioxide, the oxidation state of sulfur increases from +1 in S₂Br₂ to +4 in SO₂. wikipedia.org This indicates that in this context, this compound is oxidized.

The redox chemistry of sulfur halides is complex and can lead to a variety of products. For instance, the reaction of a fluoride (B91410) of silver with elemental sulfur can produce disulfur (B1233692) difluoride in a redox reaction where the oxidation number of sulfur increases. quizlet.com

Coordination Chemistry of this compound and Related Sulfur Halides

The coordination chemistry of sulfur halides, including this compound, is an area of active research. These compounds can act as ligands, binding to metal centers to form coordination compounds.

Formation of Metal-Sulfur-Bromine Coordination Compounds

This compound can be used as a precursor for the synthesis of metal-sulfur-bromine coordination compounds. The sulfur atoms in S₂Br₂ possess lone pairs of electrons that can be donated to a metal center, forming a coordinate bond. libretexts.org The nature of the resulting coordination compounds can vary widely depending on the metal, the other ligands present, and the reaction conditions.

For instance, zinc bromide (ZnBr₂) is known to form coordination compounds with various ligands. lookchem.com While direct reactions of S₂Br₂ with metal complexes are not extensively documented in the provided search results, the general principles of coordination chemistry suggest that S₂Br₂ could coordinate to metal centers. Sulfur-containing ligands, in general, are known to form stable complexes with a variety of metals, and these complexes have applications in areas such as materials science and catalysis. mdpi.commdpi.com The reactivity of S₂Br₂ with metal complexes could lead to the formation of novel materials with interesting electronic and structural properties.

Ligand Exchange Processes and Their Kinetics

Ligand exchange reactions are fundamental to coordination chemistry, and while extensive kinetic data for this compound is not widely available, mechanistic insights can be drawn from studies on related chalcogen halides. The exchange of bromide ligands in S₂Br₂ or the substitution of other groups by a bromide from S₂Br₂ is a key aspect of its reactivity.

Studies on mixtures containing disulphur dichloride (S₂Cl₂) and diselenium (B1237649) dibromide (Se₂Br₂) have been conducted to understand halogen exchange processes. These mixtures form mixed-species like selenium-sulfur dihalides (e.g., SeSBrCl). The use of ⁷⁷Se 2D-EXSY (Two-Dimensional Exchange Spectroscopy) Nuclear Magnetic Resonance (NMR) reveals that magnetization transfer occurs predominantly through a process where chalcogen-chalcogen bonds (e.g., S-Se) are broken. While direct exchange involving radicals or complex four-center transition states was considered, the experimental data did not support these pathways.

The addition of a chloride salt (tetraethylammonium chloride) to the S₂Cl₂/Se₂Br₂ mixture caused the complex NMR spectrum to collapse into three broad signals. This result strongly favors an ionic exchange mechanism involving the cleavage of the chalcogen-halogen bond (e.g., S-Br). This suggests that ligand exchange in S₂Br₂ likely proceeds through a bimolecular halogen-bridged intermediate or, more plausibly, an ionic process where a bromide ion is transferred.

The general kinetics for ligand substitution can follow several mechanisms, including dissociative (Sₙ1-like), associative (Sₙ2-like), or interchange pathways. solubilityofthings.com For a compound like S₂Br₂, an associative pathway, where an incoming nucleophile coordinates before the bromide leaving group departs, is plausible, especially with soft nucleophiles that have a high affinity for sulfur.

A kinetic study on a related system, the bromine exchange between ethyl bromide and the Lewis acid aluminium bromide in carbon disulphide, found that the reaction rate was proportional to the concentration of ethyl bromide and to the square of the aluminium bromide concentration. researchgate.net The reaction was determined to have an activation energy of 11.7 kcal/mole. researchgate.net A similar detailed kinetic analysis for S₂Br₂ would be necessary to definitively establish its rate laws and activation parameters for specific ligand exchange reactions.

Thermal and Photochemical Decomposition Pathways of S₂Br₂

This compound is known to be sensitive to both heat and light, leading to its decomposition. ontosight.ai The stability of the molecule is limited, and it tends to dissociate, particularly at elevated temperatures.

Thermal Decomposition

The thermal decomposition of S₂Br₂ occurs upon heating, with some sources indicating it decomposes around its boiling point of approximately 90°C. The primary products of this decomposition are elemental sulfur and elemental bromine.

S₂Br₂ (l) → 2S (s) + Br₂ (g)

The mechanism for this decomposition likely involves the homolytic cleavage of the weakest bond in the molecule. The S-S bond energy in the related S₂Cl₂ is relatively strong, suggesting that the initial step in the thermal decomposition of S₂Br₂ is the cleavage of the sulfur-bromine (S-Br) bond, which is weaker than the S-Cl bond. escholarship.org This would generate a bromosulfanyl radical (•S₂Br) and a bromine radical (•Br). These highly reactive radical species can then undergo further reactions to yield the final stable products. This is analogous to the thermal degradation of some brominated organic compounds, where the initial step is the cleavage of a carbon-bromine bond to generate bromine radicals. nih.gov

Photochemical Decomposition

Exposure to light, particularly ultraviolet (UV) radiation, can also induce the decomposition of S₂Br₂. ontosight.ai Studies on the photolysis of S₂Br₂ are less common than for its chlorinated analogue, S₂Cl₂. However, significant mechanistic details can be inferred from the behavior of S₂Cl₂.

When S₂Cl₂ is subjected to photolysis in a cryogenic matrix, the primary observed product is disulphur (S₂), indicating that the S-S bond remains largely intact during the initial photolytic process. escholarship.org This strongly implies that the primary photochemical event is the cleavage of the sulfur-halogen bond. By analogy, the photochemical decomposition of S₂Br₂ is expected to proceed via the following primary pathway:

S₂Br₂ + hν → •S₂Br + •Br

Further photolysis or subsequent reactions of the radical intermediates can lead to a variety of products. Studies on the radiolytic and photolytic decomposition of S₂Cl₂ suggest the formation of S₂, Cl₂, •S₂Cl, and chlorine atoms (Cl•) as possible species. osti.gov Therefore, the photolysis of S₂Br₂ can be expected to produce a similar array of species, including S₂, Br₂, the •S₂Br radical, and bromine atoms (•Br). escholarship.orgosti.gov

Kinetic and Mechanistic Studies of this compound Transformations

This compound serves as a reagent in various chemical transformations, acting as a source of electrophilic sulfur and bromine.

Addition to Alkenes

S₂Br₂ readily reacts with alkenes to produce vicinal dibromides, which are compounds with bromine atoms on adjacent carbon atoms. ontosight.ai This reaction is analogous to the well-studied halogenation of alkenes with elemental bromine (Br₂). libretexts.orgchemguide.co.uk The mechanism for the addition of Br₂ to an alkene involves the formation of a cyclic bromonium ion intermediate. libretexts.org

Given the structural similarity, the reaction of S₂Br₂ with an alkene is proposed to proceed through a similar mechanism involving a bridged sulfonium (B1226848) ion intermediate.

Electrophilic Attack: The electron-rich π-bond of the alkene attacks one of the electrophilic sulfur atoms of the S-S bond in S₂Br₂.

Formation of Bridged Intermediate: This leads to the formation of a cyclic, bridged bromosulfonium ion intermediate, with the simultaneous displacement of a bromide ion (Br⁻).

Nucleophilic Opening: The bromide ion then acts as a nucleophile, attacking one of the carbon atoms of the bridged intermediate from the side opposite the bridge (anti-addition). This ring-opening step results in the formation of a vicinal dibromoalkane.

This anti-addition pathway dictates the stereochemistry of the final product. For example, the reaction with a cis-alkene would yield a racemic mixture of enantiomeric dibromides, while reaction with a trans-alkene would produce a meso compound, if applicable. libretexts.org

Synthesis of Heterocyclic Compounds

This compound is a reagent in the synthesis of sulfur-nitrogen heterocycles. For instance, it reacts with N-cyanosulfur difluoride imide to form a 4-bromo-1,2,3,5-dithiadiazolium bromide. researchgate.net It also reacts with ammonia (B1221849), although the products can be complex, leading to various S-N ring compounds. research-solution.com The mechanisms of these reactions often involve nucleophilic attack by the nitrogen atom on an electrophilic sulfur atom of the S₂Br₂ molecule, followed by cyclization and elimination steps.

Applications of Disulphur Dibromide in Advanced Chemical Synthesis

Role as a Brominating Agent in Fine Chemical Synthesis

Disulphur dibromide is recognized as a source of bromine for various chemical transformations. Its reactivity allows it to act as a brominating agent in several contexts within fine chemical synthesis.

One of the most effective applications of this compound as a brominating agent is in the conversion of alcohols to their corresponding alkyl bromides. wikipedia.org The acidic alcoholysis of the reagent is described as an excellent method for this synthesis. wikipedia.org Furthermore, this compound can react with alkenes and alkynes, leading to the formation of vicinal dibromides through an addition reaction. ontosight.ai These reactions highlight its utility in introducing bromine into organic frameworks.

| Bromination Reaction Type | Substrate | Product | Reference |

| Acidic Alcoholysis | Alcohols | Alkyl Bromides | wikipedia.org |

| Addition Reaction | Alkenes, Alkynes | Vicinal Dibromides | ontosight.ai |

The synthesis of organosulfur compounds, particularly sulfonamides and sulfones, represents a cornerstone of medicinal and materials chemistry due to their widespread applications. thieme-connect.comthieme-connect.com While the synthesis of these functional groups is extensively researched, the direct use of this compound (S₂Br₂) for this purpose is not prominently documented in the available literature.

Established methods for sulfonamide synthesis often proceed through the condensation of sulfonyl chlorides with amines. acs.org Modern approaches frequently involve the in-situ generation of sulfonyl chlorides from thiols or disulfides (R-S-S-R) followed by reaction with an amine. researchgate.net For instance, a one-pot synthesis can be achieved by oxidizing disulfides with reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) to form a sulfonyl chloride intermediate, which then reacts with an amine in the same vessel. researchgate.net

Similarly, the synthesis of sulfones often involves the oxidation of corresponding sulfides or the alkylation/arylation of sulfinate salts. thieme-connect.com Three-component approaches using a sulfur dioxide surrogate, such as DABSO, have emerged as powerful methods for constructing sulfones by combining organometallic reagents and various electrophiles. nih.govnih.govacs.org A photoinduced reaction of potassium alkyltrifluoroborates, sulfur dioxide, and alkynyl bromides has also been developed to produce alkylalkynyl sulfones. rsc.org

Although disulfur (B1233692) dibromide's direct role in these specific syntheses is unclear, the broader class of sulfur halides is integral to organosulfur chemistry. Further research may elucidate potential pathways where S₂Br₂ could serve as a precursor or reagent under specific conditions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The introduction of sulfur-containing groups onto an aromatic system is famously achieved via the Herz reaction, which traditionally utilizes disulfur dichloride (S₂Cl₂). nucleos.comwikipedia.orgmdpi.com In this reaction, anilines react with S₂Cl₂ to form 1,2,3-benzodithiazolium salts, known as Herz salts. mdpi.comscribd.com These salts are valuable intermediates, for example, in the synthesis of thioindigo (B1682309) dyes. nucleos.comwikipedia.org

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. wikipedia.org For halogenation, a Lewis acid catalyst is typically required to generate a sufficiently powerful electrophile from Br₂ or Cl₂. libretexts.orglibretexts.org

While the Herz reaction is well-established for S₂Cl₂, its direct analogue using this compound (S₂Br₂) is not as commonly described. However, there is evidence that the reaction mechanism may involve free halogen species. Research has shown that adding free bromine (Br₂) during a Herz reaction with S₂Cl₂ can result in the formation of a Herz bromide salt, suggesting that a bromine-containing electrophile can participate in the cyclization. mdpi.com This implies a potential, though not fully explored, role for S₂Br₂ or related species in analogous electrophilic aromatic substitutions.

Synthesis of Organosulfur Compounds (e.g., Sulfonamides, Sulfones)

Precursor in the Development of Novel Sulfur-Bromine Containing Molecules

This compound, with its Br-S-S-Br structure, is itself a fundamental sulfur-bromine containing molecule. wikipedia.org It serves as a key starting material or intermediate in the formation of more complex inorganic and organosulfur compounds. Its synthesis from the direct reaction of sulfur and bromine is a primary example of its formation. wikipedia.org

The reactivity of the S-Br and S-S bonds allows S₂Br₂ to be a building block for various molecular architectures. For example, its reaction with ammonia (B1221849) can produce S-N rings like heptasulfur imide (S₇NH). wikipedia.org Its reaction with hydrogen sulfide (B99878) can form polysulfanes (H₂S₄). wikipedia.org The interaction of Herz radicals, derived from the related disulfur dichloride, with molecular oxygen has been shown to yield complex N,N'-disulfinyl-2,2'-diaminodiphenyl disulfide derivatives, illustrating the diverse structures accessible from di-sulfur dihalide chemistry. researchgate.net These transformations underscore the role of this compound as a precursor for molecules incorporating the disulfide (-S-S-) linkage and bromine atoms.

Utility in Polymer Chemistry and Material Science Precursor Synthesis

The unique Br-S-S-Br structure of this compound enables its application in polymer chemistry and the synthesis of material precursors. The presence of the disulfide bond is of particular interest in materials science. acs.org

A significant area of development is "inverse vulcanization," a process that creates stable, high-sulfur-content polymers by reacting elemental sulfur with organic comonomers. researchgate.netresearchgate.netrsc.org This technique addresses the challenge of stabilizing polymeric sulfur, which is normally prone to depolymerization. core.ac.uk The resulting sulfur-rich polymers have applications in areas such as Li-S batteries, water purification, and advanced optical materials. core.ac.ukgreencarcongress.com While elemental sulfur (S₈) is the primary feedstock, sulfur halides have long been used as vulcanizing agents. The reactivity of S₂Br₂ makes it a candidate for similar roles, either in initiating polymerization or as a comonomer to introduce S-S linkages and bromine functionality into polymer backbones. The incorporation of sulfur-nitrogen (S-N) bonds, accessible from precursors like disulfur dichloride, into polymer backbones can yield materials with unique electronic properties, such as conductivity. acs.org

Reagent in the Derivatization of Complex Organic and Inorganic Functional Molecules

Chemical derivatization is employed to modify a molecule to enhance its properties for analysis, separation, or to impart new functionalities. academicjournals.orglibretexts.org this compound can be used as a derivatizing agent for specific functional groups.

The conversion of alcohols to alkyl bromides represents a form of derivatization of the hydroxyl group. wikipedia.org Similarly, the addition of S₂Br₂ across a double bond in an alkene serves to derivatize the original C=C bond into a vicinal dibromide. ontosight.ai These reactions can be useful in multi-step syntheses or for preparing substrates for further transformations.

In a broader context, derivatization reagents are chosen based on the functional group to be modified. researchgate.net For example, reagents like pentafluorobenzyl bromide (PFB-Br) are used to derivatize carboxylic acids, phenols, and thiols for gas chromatography by enhancing detector response. rsc.orglibretexts.org While this compound's applications in analytical derivatization are not as widespread as specialized reagents, its fundamental reactivity allows for the targeted modification of specific organic functional groups.

Advanced Analytical Methodologies for Disulphur Dibromide

Chromatographic Separation and Detection Techniques

Chromatography, a cornerstone of analytical chemistry, offers powerful solutions for separating S₂Br₂ from complex mixtures and enabling its precise measurement. Both gas and liquid chromatography, when coupled with mass spectrometry, provide robust platforms for the analysis of S₂Br₂ and its derivatives.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the trace analysis of volatile compounds like disulphur dibromide. eurl-pesticides.eunih.gov The process involves separating the analyte in the gas phase using a capillary column, followed by ionization and detection by two mass analyzers in series. This dual-stage mass analysis significantly reduces background noise and matrix interferences, allowing for very low detection limits. mdpi.com

While direct analysis of S₂Br₂ by GC-MS/MS can be challenging due to its reactivity, the technique is well-suited for the analysis of its more stable reaction products or derivatives. For instance, methods have been developed for the analysis of related sulfur compounds, such as dimethyl disulphide (DMDS), in various environmental and food matrices. nih.govmdpi.com These methods often involve extraction with a suitable solvent, followed by direct injection into the GC-MS/MS system. eurl-pesticides.eumdpi.com The use of an internal standard, such as an isotopically labeled compound, can improve the accuracy and precision of the quantification. eurl-pesticides.eu

Table 1: Illustrative GC-MS/MS Parameters for Analysis of Related Sulfur Compounds

| Parameter | Setting |

| Column | DB-1 (or similar non-polar column), 30 m x 0.32 mm, 1.0 µm film thickness pqri.org |

| Injector Temperature | 280 °C pqri.org |

| Injection Mode | Splitless pqri.org |

| Carrier Gas | Helium pqri.org |

| Oven Program | 40°C for 1 min, then ramp to 300°C at 10°C/min, hold for 10 min pqri.org |

| Ionization Mode | Electron Ionization (EI), positive mode eurl-pesticides.eu |

| Detection Mode | Selected Reaction Monitoring (SRM) eurl-pesticides.eu |

This table provides example parameters based on methods for similar sulfur compounds and may require optimization for S₂Br₂ analysis.

For non-volatile derivatives of this compound, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice. This method separates compounds in the liquid phase before they are ionized and detected by a mass spectrometer. LC-MS is particularly useful for analyzing the products of S₂Br₂ hydrolysis or its reactions with other molecules that result in less volatile compounds. nih.goveurl-pesticides.eu

The development of an LC-MS method involves optimizing the stationary phase, mobile phase composition, and the ionization source. wur.nl Electrospray ionization (ESI) is a common ionization technique for polar, non-volatile compounds. wur.nl To enhance detection, derivatization strategies can be employed. For example, reacting S₂Br₂-derived thiols with specific reagents can create derivatives with improved ionization efficiency and chromatographic behavior. researchgate.netresearchgate.net

Recent advancements have focused on developing methods for the simultaneous determination of multiple sulfur-containing compounds. For instance, a method for the analysis of thiols and disulfides in urine samples utilizes differential labeling with ferrocene-based maleimides, followed by LC-MS/MS analysis. researchgate.net This approach allows for the quantification of both free and disulfide-bound thiols. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Electrochemical Methods for Quantitative Analysis

Electrochemical methods offer a sensitive and often cost-effective approach for the quantitative analysis of electroactive species like this compound and its related compounds. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

The electrochemical generation of bromine has been shown to catalytically oxidize both thiols and disulfides, providing an analytically useful response. rsc.org The magnitude of the voltammetric wave for the oxidation of bromide is sensitive to the concentration of the organosulfur compound. rsc.org This principle can be applied to the development of electrochemical sensors for the detection of S₂Br₂ and its derivatives. Research in this area explores the use of different electrode materials and modifications to enhance sensitivity and selectivity. conicet.gov.ar

Spectrophotometric and Spectrofluorometric Assays for Detection

Spectrophotometric and spectrofluorometric assays are based on the measurement of light absorption or emission by a colored or fluorescent product formed in a chemical reaction involving the analyte. These methods can be rapid, simple, and suitable for high-throughput screening.

A spectrophotometric method for the determination of hydrogen sulfide (B99878), a potential hydrolysis product of S₂Br₂, has been developed using 2,2'-dipyridyl disulfide. nih.gov This method is noted for its rapidity and sensitivity. nih.gov Another approach involves the decolorizing effect of sulfur dioxide on a peroxovanadate complex, which can be monitored spectrophotometrically. researchgate.net While not directly for S₂Br₂, these methods illustrate the potential for developing colorimetric or fluorometric assays based on the reactivity of sulfur-halogen compounds. The development of such an assay for S₂Br₂ would require a specific chromogenic or fluorogenic reagent that reacts selectively with it.

Development of Sensor Technologies for Specific Detection of S₂Br₂

The development of dedicated sensor technologies for the specific and real-time detection of this compound is an area of ongoing research. These sensors aim to provide rapid and on-site analysis, which is crucial for safety and process monitoring applications.

Electrochemical sensors are a promising platform for S₂Br₂ detection. gfgsafety.com These sensors typically consist of a working electrode, a reference electrode, and a counter electrode. The working electrode is coated with a material that selectively interacts with the target analyte, leading to a measurable electrical signal. For instance, sensors designed for other reactive gases like hydrogen sulfide or chlorine often utilize specific catalysts or filter materials to improve selectivity. gfgsafety.com A similar approach could be adapted for S₂Br₂.

Photoionization detectors (PIDs) are another type of sensor that can detect a wide range of volatile organic compounds and some inorganic gases. ionscience.com While not specific to S₂Br₂, they can provide a general indication of its presence. For specific detection, a PID would likely need to be coupled with a separation technique like gas chromatography.

Method Validation and Quality Assurance in S₂Br₂ Analysis

Method validation is a critical step in the development of any analytical procedure to ensure that the results are reliable and accurate. This process involves evaluating several key parameters, including linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). eurl-pesticides.eupqri.org

Linearity and Range : This establishes the concentration range over which the analytical method provides a response that is directly proportional to the analyte concentration. pqri.org

Accuracy : This is determined by comparing the measured concentration to a known true value, often through the analysis of certified reference materials or spiked samples. mdpi.com Recoveries between 96% and 103% have been demonstrated for related sulfur and bromide analyses. chromatographyonline.com

Precision : This refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. eurl-pesticides.eumdpi.com

For the analysis of sulfur and halogens, standardized methods like EN 14582, which involves oxygen combustion followed by various determination techniques, provide a framework for quality assurance. ansi.org The validation of such methods often involves inter-laboratory studies to ensure reproducibility. ansi.org

Environmental Transformation Pathways and Modeling of Disulphur Dibromide

Degradation and Persistence Studies in Environmental Matrices

Specific experimental studies on the degradation and persistence of disulphur dibromide in environmental matrices like soil and water are not extensively documented in publicly available literature. However, its high reactivity suggests a very low persistence. The compound readily decomposes in the presence of water, indicating a short half-life in moist soil and aquatic environments. wikipedia.org

By analogy with other sulfur-containing soil fumigants and organobromine compounds, its environmental behavior can be inferred. For instance, dimethyl disulphide (DMDS), another sulfur compound, has a degradation half-life in non-sterile soils ranging from 1.05 to 6.66 days, with biodegradation being a primary degradation route. nih.gov The persistence of such compounds is influenced by soil properties like pH, organic matter content, and microbial activity. nih.govresearchgate.net Similarly, other bromine-containing pesticides, like diquat (B7796111) dibromide, can be very persistent in soil due to strong adsorption to soil particles, yet they degrade rapidly in aquatic systems. herts.ac.ukepa.govherts.ac.uk

Given that this compound is a simple inorganic molecule, its degradation in soil is likely dominated by rapid chemical hydrolysis upon contact with soil moisture, rather than microbial degradation which is more common for complex organic molecules. usda.gov Any S₂Br₂ that enters the soil would quickly be converted into its hydrolysis products.

Table 1: Comparison of Soil and Water Persistence for Related Compounds

| Compound | Environmental Matrix | Persistence/Half-life | Primary Degradation Factor | Reference |

|---|---|---|---|---|

| Dimethyl Disulphide (DMDS) | Non-sterile soil | 1.05 - 6.66 days | Biodegradation | nih.gov |

| Diquat Dibromide | Soil | Very persistent (>365 days) | Strong adsorption | herts.ac.ukamazonaws.com |

| Diquat Dibromide | Aquatic systems | Rapid degradation (<2 days in field) | Adsorption to sediment/vegetation, photolysis | herts.ac.ukamazonaws.com |

| Propargyl Bromide | Soil | 1.2 - 5 days | Degradation (unspecified) | acs.org |

| Propargyl Bromide | Water | Hydrolysis half-life of 47 days | Hydrolysis | acs.org |

Mechanisms of Hydrolytic and Photolytic Degradation in Aquatic Systems

The primary degradation pathway for this compound in aquatic systems is hydrolysis. The compound reacts readily with water, which is why it must be protected from moisture during handling and storage. wikipedia.org

2S₂Br₂ + 2H₂O → 3S + SO₂ + 4HBr

This reaction yields elemental sulfur (S), sulfur dioxide (SO₂), and hydrogen bromide (HBr). viu.ca The sulfur dioxide will dissolve to form sulfurous acid (H₂SO₃), contributing to the acidity of the water.

Photolytic degradation, which involves the breakdown of a chemical by light, is another potential pathway in aquatic systems, particularly in sunlit surface waters. While direct photolysis studies on S₂Br₂ are limited, sulfur-sulfur and sulfur-halogen bonds are known to be susceptible to cleavage by ultraviolet radiation. researchgate.net Photolysis could proceed via the breaking of the S-S or S-Br bond to form reactive radical species.

Furthermore, indirect photolysis can occur, where other substances in the water, known as sensitizers (like dissolved organic matter), absorb light and produce reactive species such as hydroxyl radicals (•OH) or halogen radicals (Br•, Cl•), which then attack the this compound molecule. pnas.orgdntb.gov.ua Halogen radicals, in particular, have been shown to significantly contribute to the phototransformation of organic compounds in coastal waters. pnas.org

Atmospheric Chemistry of this compound and its Transformation Products

This compound is a volatile compound that fumes in air, indicating it will readily enter the atmosphere if released. wikipedia.org Its atmospheric chemistry is expected to be governed by rapid reactions with naturally occurring oxidants and by photolysis.

The atmospheric lifetime of brominated compounds can be short, often determined by their reaction with hydroxyl radicals (•OH) during the day and nitrate (B79036) radicals (NO₃) at night, as well as by photolysis. nih.gov For very short-lived substances (VSLS) containing bromine, these reactions are a significant source of reactive bromine to the troposphere and stratosphere, where it can participate in ozone-depleting catalytic cycles. copernicus.org

The likely atmospheric transformation products of S₂Br₂ include:

Sulfur Dioxide (SO₂): Formed from the oxidation of the sulfur atoms. SO₂ is a significant atmospheric pollutant that can be further oxidized to form sulfate (B86663) (SO₄²⁻) aerosols. usgs.gov These aerosols can affect the Earth's radiation budget and contribute to the formation of acid rain. epa.gov

Hydrogen Bromide (HBr): Formed from the bromine atoms abstracting hydrogen from other atmospheric molecules. HBr is highly soluble in water and is efficiently removed from the atmosphere via wet deposition (rain, fog), contributing to acid deposition. usgs.gov

Bromine Radicals (Br•) and Bromine Monoxide (BrO•): These highly reactive species can be formed and participate in catalytic cycles that destroy atmospheric ozone. researchgate.net

While specific kinetic data for S₂Br₂ reactions with atmospheric oxidants are not available, the general pathways for sulfur halides suggest a short atmospheric lifetime and conversion into acidic gases and particulate matter. researchgate.netresearchgate.net

Computational Modeling of Environmental Transport and Transformation